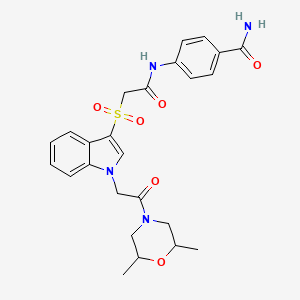
4-(2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzamide is a useful research compound. Its molecular formula is C25H28N4O6S and its molecular weight is 512.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth exploration of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C24H30N6O6S2, with a molecular weight of 542.67 g/mol. The structure features a morpholino group, an indole moiety, and a sulfonamide linkage, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C24H30N6O6S2 |
| Molecular Weight | 542.67 g/mol |
| IUPAC Name | This compound |
| CAS Number | 894996-21-5 |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The indole moiety has been shown to bind to various receptors, potentially influencing signaling pathways associated with cancer progression and inflammation. The morpholino group enhances solubility and bioavailability, making it more effective in biological systems.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. A study demonstrated that derivatives of indole can inhibit tumor cell proliferation by inducing apoptosis in cancer cells through the activation of caspase pathways .
Antimicrobial Effects
Preliminary studies suggest that the compound may possess antimicrobial properties. The presence of the sulfonamide group is known to enhance antibacterial activity by inhibiting bacterial folate synthesis, which is crucial for DNA synthesis.
Neuroprotective Effects
Given the structural features that allow it to cross the blood-brain barrier, there is potential for this compound to exhibit neuroprotective effects. Research into similar morpholine-containing compounds has shown they can modulate neurotransmitter systems and protect against neurodegenerative diseases .
Study on Anticancer Activity
In a controlled study involving various cancer cell lines (e.g., A549 lung cancer cells), the compound was tested for cytotoxicity. Results indicated a dose-dependent inhibition of cell growth with IC50 values in the micromolar range. Mechanistic studies revealed that the compound induced G0/G1 phase arrest in the cell cycle, suggesting a halt in proliferation.
Antimicrobial Testing
A series of antimicrobial assays were conducted using standard strains such as Staphylococcus aureus and Escherichia coli. The compound demonstrated notable inhibitory effects with minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL, indicating moderate antibacterial activity.
属性
IUPAC Name |
4-[[2-[1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]indol-3-yl]sulfonylacetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O6S/c1-16-11-29(12-17(2)35-16)24(31)14-28-13-22(20-5-3-4-6-21(20)28)36(33,34)15-23(30)27-19-9-7-18(8-10-19)25(26)32/h3-10,13,16-17H,11-12,14-15H2,1-2H3,(H2,26,32)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUFFIVUDMOZJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=C(C=C4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














